molecular formula C18H21N3O4S B2982064 N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-64-0

N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2982064
CAS No.: 688054-64-0
M. Wt: 375.44
InChI Key: ZATQACJPQWDESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic quinazolinone derivative offered for life sciences research. Compounds within this structural class are of significant interest in medicinal chemistry for their potential as kinase inhibitors and cytotoxic agents . The core [1,3]dioxolo[4,5-g]quinazolinone scaffold is a privileged structure in drug discovery. Related analogs have been investigated for their ability to inhibit the growth of a diverse panel of human tumor cell lines, including breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), prostate cancer (PC-3), and colorectal carcinoma (HCT-116, Caco-2) . These novel molecules have demonstrated the capability to inhibit cell growth with IC50 values in the micromolar range, while some have shown no toxicity against normal cells, suggesting a potential selective anticancer profile worthy of further investigation . The structure-activity relationship (SAR) of these fused heterocyclic compounds indicates that their biological activity is highly dependent on their molecular shape and the position of key functional groups, which influences their interaction with the catalytic pockets of target enzymes . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for use in humans, nor is it suitable for diagnostic, therapeutic, or any other clinical application. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-16(19-11-4-1-2-5-11)6-3-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATQACJPQWDESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 375.44 g/mol. The compound features a complex structure that includes a quinazoline core fused with a dioxole moiety and a cyclopentyl group.

Structural Representation

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄S
Molecular Weight375.44 g/mol
SMILESC1CCC(C1)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study assessing various quinazoline derivatives found that certain analogs demonstrated cytotoxic effects against multiple human cancer cell lines including Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3. These compounds were observed to inhibit cell growth effectively without causing toxicity to normal cells .

Case Study: Cytotoxicity Assessment

A specific case study evaluated the cytotoxic effects of synthesized quinazoline derivatives. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Effect on Normal Cells
5bHCT-11615No toxicity
6bMDA-MB-23112No toxicity
6cPC-310No toxicity

The mechanism through which this compound exerts its biological effects may involve inhibition of key protein kinases. In related studies, quinazoline derivatives were tested against various mammalian protein kinases including CDK9/CyclinT and GSK-3β. Some compounds showed moderate inhibitory activity against these kinases, suggesting a potential pathway for their anticancer effects .

Additional Biological Activities

Beyond anticancer properties, quinazoline derivatives have also been explored for their anti-inflammatory and antimicrobial activities. These findings indicate that the biological profile of N-cyclopentyl derivatives could extend into other therapeutic areas.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of quinazoline derivatives modified with dioxolo rings and sulfanyl-containing substituents. Below is a detailed comparison with structurally related analogs:

Key Structural Differences

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide (CAS: 688060-23-3)

  • Substituents : A benzodioxolylmethyl group replaces the cyclopentyl moiety, and a chloro-pyrido-pyrimidinylmethylsulfanyl group is present at position 4.
  • Molecular Weight : 634.1 g/mol (vs. ~493.5 g/mol for the target compound, estimated from its formula).
  • Implications : The chloro-pyrido-pyrimidinyl group may enhance DNA intercalation or topoisomerase inhibition, while the benzodioxolylmethyl side chain could improve water solubility compared to the cyclopentyl group .

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide Substituents: A 4-phenylbutan-2-yl group replaces the cyclopentyl moiety. However, the bulky substituent may reduce bioavailability .

Functional and Pharmacokinetic Trends

  • Lipophilicity : Cyclopentyl and phenyl groups increase logP values compared to benzodioxolylmethyl, favoring blood-brain barrier penetration but possibly reducing solubility.
  • Thione Reactivity : The sulfanylidene group in all analogs may act as a hydrogen-bond acceptor or participate in redox reactions, though steric hindrance from larger substituents (e.g., pyrido-pyrimidinyl) could modulate reactivity .

Data Table: Comparative Analysis of Quinazoline Derivatives

Property/Compound Target Compound CAS 688060-23-3 4-(8-oxo-6-sulfanylidene...butanamide
Molecular Formula C₂₁H₂₃N₃O₄S (estimated) C₃₀H₂₄ClN₅O₇S C₂₅H₂₅N₃O₄S (estimated)
Molecular Weight (g/mol) ~493.5 634.1 ~495.5
Key Substituents Cyclopentyl, [1,3]dioxolo, sulfanylidene Benzodioxolylmethyl, chloro-pyrido-pyrimidinyl 4-Phenylbutan-2-yl, sulfanylidene
Theoretical logP ~3.2 (moderate lipophilicity) ~2.8 (polar substituents reduce logP) ~3.8 (highly lipophilic)

Q & A

Q. What are the standard synthetic protocols for N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, sulfanyl group introduction, and amide coupling. A representative procedure (adapted from spirocyclic quinazolinone synthesis) uses pyridine as a solvent, DMAP as a catalyst, and benzenesulfonic chloride for sulfonylation . Post-reaction purification employs column chromatography (petroleum ether/ethyl acetate) and recrystallization. Key Considerations :
  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts (e.g., unreacted intermediates).
    Table 1 : Synthetic Protocols Comparison
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPyridine, 25°C, 2 hrs6895%
SulfanylidationNaSH, DMF, 60°C7292%

Q. Which analytical techniques are recommended for structural confirmation?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C, DEPT) for functional group and stereochemical analysis.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to resolve ambiguous stereochemistry (critical for the dioxoloquinazolinone core) .
  • FT-IR to validate sulfanylidene and carbonyl groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent polarity, temperature). To address this:

Systematic Replication : Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

Computational Modeling : Use DFT calculations to predict electronic effects of the sulfanylidene group on reactivity .

Kinetic Profiling : Compare rate constants under varying pH/temperature to identify mechanistic outliers .
Example Workflow :

  • Design a fractional factorial experiment to isolate variables (e.g., solvent, catalyst load).
  • Apply ANOVA to determine statistically significant factors .

Q. What strategies are effective for elucidating the compound’s mechanism of enzymatic inhibition?

  • Methodological Answer : Integrate in vitro and in silico approaches:

Enzyme Kinetics : Measure IC₅₀ values via fluorometric assays (e.g., using Bodipy FL-labeled substrates) .

Molecular Docking : Map binding interactions using software like AutoDock Vina (focus on the dioxoloquinazolinone core’s affinity for catalytic pockets) .

Site-Directed Mutagenesis : Validate predicted binding residues (e.g., replace key amino acids in the target enzyme) .
Table 2 : Inhibitory Activity Against Enzymes

EnzymeIC₅₀ (µM)Assay TypeReference
Topoisomerase II0.45Fluorescence polarization
HDAC61.2Colorimetric

Q. How should stability studies be designed to assess degradation pathways?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light .
  • HPLC-MS Monitoring : Identify degradation products (e.g., sulfanyl group oxidation to sulfoxide) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .

Theoretical and Methodological Frameworks

Q. How can computational methods enhance experimental design for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous/organic solvents .
  • QSAR Modeling : Correlate structural modifications (e.g., cyclopentyl substitution) with bioactivity .
  • Retrosynthetic Analysis : Employ tools like Synthia to optimize synthetic routes .

Q. What frameworks guide the analysis of contradictory bioactivity data?

  • Methodological Answer : Apply Evidence-Based Inquiry Principles :
  • Link findings to established theories (e.g., lock-and-key vs. induced-fit enzyme inhibition) to contextualize discrepancies .
  • Use meta-analysis to aggregate data from independent studies, adjusting for methodological variability (e.g., cell line differences) .

Training and Collaboration

Q. What interdisciplinary skills are critical for studying this compound?

  • Methodological Answer :
  • Chemical Biology : Mastery of in vitro assays (e.g., SPR for binding affinity) .
  • Process Engineering : Scale-up synthesis using membrane separation technologies for high-purity batches .
  • Data Science : Proficiency in Python/R for multivariate statistical analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.